molecular formula C10H13NO2 B1247229 N-Methyl-N-formyl-4-hydroxybenzeneethaneamine

N-Methyl-N-formyl-4-hydroxybenzeneethaneamine

Cat. No.: B1247229
M. Wt: 179.22 g/mol
InChI Key: DVQFZUWVKFGZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-formyl-4-hydroxybenzeneethaneamine is a natural product found in Cyathobasis fruticulosa with data available.

Scientific Research Applications

1. Environmental Applications

N-formylation and N-methylation of amines, including compounds similar to N-Methyl-N-formyl-4-hydroxybenzeneethaneamine, are crucial in producing various intermediates and compounds. Notably, these reactions can be environmentally benign, using carbon dioxide (CO2) as a carbon source and hydrosilanes as reductants. Such protocols avoid toxic reagents, offering a sustainable approach in synthetic chemistry. This is particularly relevant in the context of environmental impact and green chemistry practices (Bobbink, Das, & Dyson, 2017).

2. Synthesis and Characterization

The synthesis and characterization of derivatives of this compound are integral in scientific research. These processes are vital for exploring their potential applications in various fields, including materials science and medicinal chemistry. Such research often involves in vitro and in silico studies to assess the properties and potential uses of these compounds (Kumar et al., 2018).

3. Catalysis

Catalytic applications in the N-formylation and N-methylation of amines using CO2, featuring compounds like this compound, represent a significant area of research. The development of effective catalysts, including thiazolium carbene-based catalysts, enhances the efficiency and sustainability of these chemical reactions. Such advancements are critical in the field of catalysis, impacting the synthesis of pharmaceuticals and natural products (Das et al., 2016).

4. Pharmaceutical Applications

The synthesis of N-formylated and N-methylated products, including those similar to this compound, is significant in pharmaceutical research. These compounds are often intermediates in the production of various drugs and therapeutic agents. The development of stable, efficient reagents and catalysts for these reactions is a crucial area of study (Chapman et al., 2017).

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-N-methylformamide

InChI

InChI=1S/C10H13NO2/c1-11(8-12)7-6-9-2-4-10(13)5-3-9/h2-5,8,13H,6-7H2,1H3

InChI Key

DVQFZUWVKFGZFY-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=C(C=C1)O)C=O

Canonical SMILES

CN(CCC1=CC=C(C=C1)O)C=O

Synonyms

N-methyl-N-formyl-4-hydroxy-beta-phenylethylamine
NMFHP cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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